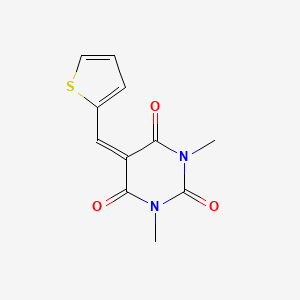

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sensitive colorimetric L-chemosensor . It was developed by Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety . The sensor displayed a high colorimetric Cu (II)X 2 response .

Synthesis Analysis

The compound was synthesized by a Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety .Molecular Structure Analysis

The structure of the L-chemosensor was confirmed by single-crystal X-ray diffraction, elemental analysis, and molecular spectroscopic tools such as UV–Vis, Fourier transform infra-red, 1 H, and 13 1 3 C nuclear magnetic resonance (NMR) spectroscopy . The structural optimized parameters of the ligand matched the crystallographic data .Chemical Reactions Analysis

The sensor displayed a high colorimetric Cu (II)X 2 response . A dramatic methanol color change was recorded depending on anion type .Physical And Chemical Properties Analysis

The thermal stability of the L-chemosensor was experimentally evaluated by thermogravimetric analysis . Electronic absorption in several solvents and 1 H NMR were correlated with the computed spectra in the gaseous state .Applications De Recherche Scientifique

Molecular Structure and Detection Applications

- Quantum Chemical Insight : This compound has been studied for its molecular structure using quantum chemical insights. A sensitive colorimetric L-chemosensor using this compound has been developed for detecting copper(II) anions. The sensor displays a high colorimetric Cu(II)X2 response, with a notable color change in methanol depending on anion type. This study showcases the potential of this compound in molecular detection applications (Barakat et al., 2017).

Synthesis and Protein Interaction

- Efficient Synthesis and Interaction with β-Lactoglobulin : An efficient method for synthesizing variants of this compound has been developed. These synthesized compounds have shown interesting properties, such as free rotation around the bond linking two heterocyclic moieties, and some of them demonstrated binding properties with the milk protein β-lactoglobulin. This opens up potential research pathways in understanding protein-ligand interactions (Sepay et al., 2016).

Solvatochromism and Merocyanine Dye Applications

- Solvatochromic Response : A study has been conducted on a new merocyanine dye based on this compound. The dye's solvatochromic response in various solvents has been measured and analyzed. This research indicates the compound’s utility in developing dyes with specific solvatochromic properties, which can be applied in various scientific fields (El-Sayed & Spange, 2007).

Structural Analysis and Hydrogen Bonding

- Structure and Hydrogen Bonding : Detailed structural analysis of derivatives of this compound has been done, including the study of intermolecular interactions and hydrogen bonding patterns. Such research is crucial for understanding the chemical and physical properties of these compounds, which can be leveraged in material science and pharmaceutical applications (da Silva et al., 2005).

Catalyst-Free Synthesis

- Catalyst-Free Synthesis : Research has been done on the catalyst-free synthesis of diversely substituted compounds involving this chemical. This indicates its potential in eco-friendly and efficient synthetic processes, important for green chemistry applications (Brahmachari & Nayek, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFBADHQUMJAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)

![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)